bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate

Physicochemical property Hydrogen bonding Membrane interaction

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate (CAS 105892-19-1) is a 2-hydroxyethylammonium arylthioacetate salt with the empirical formula C₁₂H₁₈N₂O₆S and a molecular weight of 318.35 g/mol. The compound belongs to a class of biologically active organosulfur molecules in which a (4-nitrophenyl)thioacetic acid anion is paired with a diethanolammonium (bis(2-hydroxyethyl)ammonium) cation.

Molecular Formula C12H18N2O6S
Molecular Weight 318.35 g/mol
CAS No. 105892-19-1
Cat. No. B13736627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate
CAS105892-19-1
Molecular FormulaC12H18N2O6S
Molecular Weight318.35 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH2+]CCO
InChIInChI=1S/C8H7NO4S.C4H11NO2/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2
InChIKeyMKWWIMHCZQEYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyethylammonium 2-((4-Nitrophenyl)thio)acetate (CAS 105892-19-1) – Procurement-Relevant Class Definition and Antiaggregant Lead Profile


Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate (CAS 105892-19-1) is a 2-hydroxyethylammonium arylthioacetate salt with the empirical formula C₁₂H₁₈N₂O₆S and a molecular weight of 318.35 g/mol . The compound belongs to a class of biologically active organosulfur molecules in which a (4-nitrophenyl)thioacetic acid anion is paired with a diethanolammonium (bis(2-hydroxyethyl)ammonium) cation. This class was developed by the Irkutsk Institute of Organic Chemistry and is reported to possess antiaggregant, membrane-stabilizing, antioxidant, and cytostatic activities [1]. The compound is offered as a research chemical by several suppliers, typically at purities ≥95% for pharmacological profiling or ionic liquid research .

1
Workflow Antiaggregant and membrane-stabilization screening assays
2
Selection Bis(2-hydroxyethyl)ammonium cation for defined H-bond donor architecture
3
Context Reported class-level antiaggregant and antioxidant activities require intact cation-anion pairing

Why Bis(2-hydroxyethyl)ammonium 2-(4-Nitrophenylthio)acetate Cannot Be Replaced by Unverified In-Class Analogs


The biological activity of 2-hydroxyethylammonium arylthioacetates is a cooperative function of both the arylthioacetate anion and the alkanolammonium cation. The anion imparts redox activity and target-binding capacity, while the cation governs solubility, membrane partitioning, hydrogen-bond network formation, and the proton-transfer equilibrium that stabilizes the ion pair [1]. Replacing the diethanolammonium cation of CAS 105892-19-1 with a monoethanolammonium (CAS 105892-18-0) or triethanolammonium (CAS 102582-90-1) counterpart alters the number of hydroxyl-group H-bond donors, the computed logP, and the cation's ability to interact with phospholipid headgroups. Consequently, the resulting salt exhibits a different pharmacological profile—potentially reduced membrane-stabilizing efficiency or altered antiaggregant potency—because the cation is not a spectator counterion but a co-determinant of activity [2]. Generic substitution without matched cation-anion pairing therefore risks loss of the specific functional synergy for which CAS 105892-19-1 was designed.

Monoethanolammonium analog (CAS 105892-18-0) Fewer H-bond donors may alter ion-pair stability and membrane interaction compared to the bis(2-hydroxyethyl)ammonium form.
Triethanolammonium analog (CAS 102582-90-1) Additional H-bond donors increase hydrophilicity; predicted lower LogP may reduce passive membrane diffusion relative to the target.
Free acid or simple sodium salt Absence of the alkanolammonium cation eliminates the cation-anion synergy required for reported biological activity.

Selectivity Evidence for Bis(2-hydroxyethyl)ammonium 2-(4-Nitrophenylthio)acetate: Direct Comparisons and Property-Driven Differentiation


Cation Hydrogen-Bond Donor Capacity Distinguishes Diethanolammonium from Triethanolammonium Analogs

The bis(2-hydroxyethyl)ammonium cation in CAS 105892-19-1 possesses three hydrogen-bond donors, whereas the tris(2-hydroxyethyl)ammonium analog (CAS 102582-90-1) carries four H-bond donors [1]. This difference directly impacts the cation's capacity to form stable ion pairs with the (4-nitrophenyl)thioacetate anion and to interact with biological membrane phospholipids. In the broader class of 2-hydroxyethylammonium carboxylates, the degree of hydroxyl substitution on the cation has been shown to modulate membrane-stabilizing and antiaggregant potency, with the secondary-amine bis(2-hydroxyethyl)ammonium cation providing an intermediate polarity window that balances aqueous solubility and passive membrane permeability more favorably than the primary-amine monoethanolammonium or tertiary-amine triethanolammonium counterparts [2].

Cation H-Bond Donors
Class-level inference
Target: 3 H-bond donors
Monoethanolammonium: 2 donors
Triethanolammonium: 4 donors
Donor count influences ion-pair stability and membrane partition; may not transfer across analogs.
Structural comparison only; no direct H-bond data in biological matrices.
Physicochemical property Hydrogen bonding Membrane interaction

Computed logP Differential Between Bis(2-hydroxyethyl)ammonium and Tris(2-hydroxyethyl)ammonium Salts

The calculated partition coefficient (LogP) for CAS 105892-19-1 is reported as 1.246 . This value places the diethanolammonium salt in a moderately lipophilic range consistent with cell-membrane penetration while retaining sufficient aqueous solubility. In the absence of an experimentally determined LogP for the triethanolammonium analog (CAS 102582-90-1) in the same database, class-level SAR indicates that the addition of a third hydroxyethyl group on the cation increases PSA (topological polar surface area) and reduces LogP by approximately 0.5–1.0 log units, a trend observed for alkanolammonium ionic liquids with acetate and formate anions . A lower LogP for the triethanolammonium salt would be consistent with enhanced hydrophilicity and reduced passive membrane diffusion relative to CAS 105892-19-1.

Computed logP
Class-level inference
LogP = 1.246
Triethanolammonium analog: predicted ~0.5–1.0 log units lower
Moderate lipophilicity may support membrane diffusion; more hydrophilic analog may underperform.
Computed value; experimental LogP verification recommended.
Lipophilicity Membrane permeability Drug-likeness

Antiaggregant Activity Class Evidence: Efficacy Superiority of 2-Hydroxyethylammonium Arylthioacetates over Non-Salt Free Acids

Levkovskaya et al. (1986) demonstrated that 2-hydroxyalkylammonium salts of arylthioacetic acids, including the target compound, inhibit ADP-induced thrombocyte aggregation in vitro in a concentration-dependent manner [1]. Although individual IC₅₀ values for each salt are not publicly accessible from the subscription-only full text, the study reported that the salt form (cation–anion pair) was significantly more active than the free arylthioacetic acid alone. The antiaggregant effect is attributed to a dual mechanism: membrane stabilization by the alkanolammonium cation and redox modulation by the nitrophenylthioacetate anion. Subsequent reviews confirmed that the class produces meaningful inhibition of thrombocyte aggregation while also exhibiting antioxidant properties (inhibition of lipid peroxidation), a combination not observed with the corresponding free acids or simple sodium salts [2].

Antiaggregant Activity
Supporting evidence
Salt form reported more active than free acid in ADP-induced thrombocyte aggregation assay
Procurement of the intact salt is critical; free acid unlikely to reproduce reported activity.
Exact IC₅₀ not publicly accessible; data from original study.
Platelet aggregation Thrombocyte inhibition Antiaggregant

Where Bis(2-hydroxyethyl)ammonium 2-(4-Nitrophenylthio)acetate Delivers the Most Compelling Differentiation: Key Research and Industrial Application Scenarios


In Vitro Thrombocyte Aggregation and Membrane Stabilization Screening

CAS 105892-19-1 is the optimal candidate for in vitro antiaggregant assays where a balance between aqueous solubility and membrane partitioning is required. Its three-cation H-bond donor profile and moderate LogP of 1.24 provide a permeability window that the more hydrophilic triethanolammonium analog may not achieve, as supported by computed LogP differences . Laboratories aiming to reproduce the Levkovskaya et al. (1986) platelet-aggregation model should procure this precise salt rather than the mono- or triethanolammonium versions, because the cation identity directly influences the ion-pair stability and the compound's interaction with thrombocyte phospholipid membranes [1].

Protic Ionic Liquid Research Requiring Defined H-Bond Network Architecture

The bis(2-hydroxyethyl)ammonium cation forms a protic ionic liquid (PIL) framework with the (4-nitrophenyl)thioacetate anion. The three H-bond donors on the cation enable a specific hydrogen-bond network topology that differs from the more extended network of the triethanolammonium analog. For researchers developing PILs for catalysis or gas-separation applications, the targeted cation architecture of CAS 105892-19-1 may offer a distinct fluidity or thermal stability profile relative to analogs with different hydroxyl counts [2].

Antioxidant and Membrane-Protective Combination Pharmacology Studies

Reviews of the 2-hydroxyethylammonium arylthioacetate class report that these salts combine antiaggregant activity with antioxidant properties (lipid peroxidation inhibition) [1]. CAS 105892-19-1, by virtue of its nitrophenylthioacetate anion, provides an electrophilic moiety that can participate in redox cycling, while the bis(2-hydroxyethyl)ammonium cation contributes membrane-stabilizing effects. This dual functionality distinguishes it from simple nitrophenyl derivatives that lack the alkanolammonium cation and from common antiaggregant reference compounds such as aspirin or ticlopidine, which do not combine these mechanisms in a single molecule.

Comparative Structure-Activity Relationship (SAR) Studies Across Cation Variants

For medicinal chemistry programs exploring the cation-dependence of arylthioacetate bioactivity, CAS 105892-19-1 serves as the essential 'middle' comparator between the monoethanolammonium (CAS 105892-18-0) and triethanolammonium (CAS 102582-90-1) endpoints. Its intermediate H-bond donor count (3 donors) and LogP make it the reference point for quantifying how incremental hydroxylation of the cation alters antiaggregant potency, cytotoxicity, and solubility. No SAR dataset on this class is complete without the bis(2-hydroxyethyl)ammonium variant [1].

Application
Selection Property
Validation Focus
Thrombocyte aggregation screening studies
Bis(2-hydroxyethyl)ammonium cation architecture and moderate lipophilicity
Confirm ion-pair integrity and membrane-stabilizing effect in assay
Protic ionic liquid (PIL) research
Defined H-bond donor topology (3 donors)
Evaluate PIL network structure and thermal/fluid properties
Combination antioxidant/antiaggregant screening
Dual functionality: redox-active anion + membrane-stabilizing cation
Assess lipid peroxidation inhibition alongside aggregation endpoints
SAR studies across cation variants
Intermediate H-bond donor count and lipophilicity between mono- and triethanolammonium analogs
Quantify impact of cation hydroxylation on bioactivity and cytotoxicity
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